molecular formula C21H19N3O3 B2443670 4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-76-6

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2443670
CAS RN: 851095-76-6
M. Wt: 361.401
InChI Key: CDNQWJRGWPDNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the oxadiazole family and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" involves their synthesis and detailed characterization. For example, a study described the synthesis and characterization of 1,3,4-oxadiazole derivatives, starting from basic chemical precursors through a series of chemical reactions. These compounds were characterized using various analytical techniques such as IR, NMR, Mass spectrometry, and elemental analysis, highlighting the methodological approach to creating and confirming the structure of such complex molecules (Salahuddin et al., 2014).

Anticancer Evaluation

Several studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives, including those related to the chemical structure of interest. These compounds have been tested in vitro against various cancer cell lines to determine their efficacy. For instance, certain derivatives were found to exhibit moderate to excellent anticancer activity, with some showing higher activity than reference drugs in tests against breast, lung, colon, and ovarian cancer cell lines (B. Ravinaik et al., 2021). Another study highlighted the synthesis and tumor inhibitory and antioxidant activity of new polyfunctionally substituted derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties, demonstrating their promising potency against liver cancer cells (N. Hamdy et al., 2013).

properties

IUPAC Name

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13(25)14-6-9-16(10-7-14)19(26)22-21-24-23-20(27-21)18-11-8-15-4-2-3-5-17(15)12-18/h6-12H,2-5H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQWJRGWPDNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.